molecular formula C18H17Cl2N3O3 B3706314 4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3706314
M. Wt: 394.2 g/mol
InChI Key: GUNSDLFENWMOIQ-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with chloro, nitro, and piperidinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of chlorine atoms to the aromatic ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The formation of the benzamide linkage, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of new functional groups in place of the chloro substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide
  • 4-chloro-N-[3-chloro-4-(methyl)phenyl]-3-nitrobenzamide
  • 4-chloro-N-[3-chloro-4-(ethyl)phenyl]-3-nitrobenzamide

Uniqueness

4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide is unique due to the presence of the piperidinyl group, which can enhance its solubility, stability, and biological activity compared to similar compounds. The combination of chloro, nitro, and piperidinyl groups provides a distinct chemical profile that can be leveraged for specific applications.

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-14-6-4-12(10-17(14)23(25)26)18(24)21-13-5-7-16(15(20)11-13)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNSDLFENWMOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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